molecular formula C14H12FNO2 B5882867 2-(2-fluorophenoxy)-N-phenylacetamide

2-(2-fluorophenoxy)-N-phenylacetamide

Cat. No.: B5882867
M. Wt: 245.25 g/mol
InChI Key: YZYNHQBSEFNLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)-N-phenylacetamide belongs to the 2-phenoxy-N-phenylacetamide class, a scaffold recognized for its structural versatility and diverse pharmacological activities. This compound features a fluorophenoxy group at the ortho position of the phenyl ring and an acetamide linkage to a second phenyl group. The fluorine atom in the phenoxy group enhances metabolic stability and bioavailability, making it a critical moiety in drug design .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYNHQBSEFNLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-phenylacetamide typically involves the reaction of 2-fluorophenol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide or alkoxide ions replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Phenoxy derivatives with different substituents.

Scientific Research Applications

2-(2-fluorophenoxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

Antitubercular Activity

Derivatives of 2-phenoxy-N-phenylacetamide with fluorine and nitro substituents have shown potent activity against Mycobacterium tuberculosis. For example:

Compound Substituents MIC (μg/mL) Target Strain Reference
3m (2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide) o-nitroaniline moiety 4 H37Rv, rifampin-resistant
3e, 3p m-nitroaniline moiety 64 H37Rv
Hit compound I (Methyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetate) Methyl ester, dimethylphenoxy 4 H37Rv

Key Findings :

  • The ortho-nitro substitution (compound 3m) enhances antitubercular activity, whereas meta-nitro groups (3e, 3p) reduce potency by 16-fold .
  • Trifluoromethyl or chloro substituents on the aniline ring (e.g., 3a, MIC = 16 μg/mL) improve activity compared to bromine (3i, MIC = 32 μg/mL) .

Anticancer Activity

Fluorophenyl-substituted analogs exhibit selective cytotoxicity against cancer cell lines:

Compound Series Substituents IC50 (μM) Cell Line Reference
2a-2c (2-(4-fluorophenyl)-N-phenylacetamide) Nitro groups <20 PC3 (prostate)
2d-2f Methoxy groups >50 PC3
Imatinib (Reference) - 0.5–2 Multiple

Key Findings :

  • Nitro groups (electron-withdrawing) enhance cytotoxicity against PC3 cells, while methoxy groups (electron-donating) reduce activity .
  • All tested derivatives showed lower potency than imatinib, highlighting the need for further optimization .

Antiviral and Enzyme Inhibitory Activity

Modifications to the acetamide side chain or aryloxy group enable targeting of viral pathogens and enzymes:

Compound Structure Modification Activity (IC50/EC50) Target Reference
4–49C (2-((1H-indol-3-yl)thio)-N-phenylacetamide) Indole-thioether linkage <10 μM RSV, IAV
VU0418705 (2-((1-bromonaphthalen-2-yl)oxy)-N-phenylacetamide) Bromonaphthalenyloxy group - Cardiac protection
2-(4,5-bis(4-fluorophenyl)-triazol-3-ylthio)-N-phenylacetamide Triazolylthio group 0.124 μM Tyrosinase inhibition

Key Findings :

  • Heterocyclic additions (e.g., indole, triazole) broaden therapeutic applications, including antiviral and antimelanogenic effects .
  • Bulkier aryl groups (e.g., bromonaphthalene) may improve target specificity .

Pharmacokinetic Properties

Substituents influence drug-like properties such as plasma protein binding and lipophilicity:

Compound LogD (Octanol/PBS) Plasma Protein Binding (%) Reference
S-4 (2-(2-methylquinolin-4-ylamino)-N-phenylacetamide) 0.54 78.82
Propranolol (Reference) - 80–93

Key Findings :

  • Moderate LogD values (0.54) suggest balanced lipophilicity for membrane permeability .
  • High plasma protein binding (>75%) may limit free drug availability but prolong half-life .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-fluorophenoxy)-N-phenylacetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or acylation reactions. A standard approach involves coupling 2-fluorophenol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the phenoxyacetamide intermediate, followed by reaction with aniline . Optimization includes adjusting solvent polarity (e.g., toluene/water mixtures), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to minimize side products .
  • Data Analysis : Monitor reaction progress using TLC or HPLC. Yields can be improved by employing coupling agents like carbodiimides or using flow reactors for scalability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the presence of the fluorophenoxy group (δ ~6.8–7.5 ppm for aromatic protons) and the acetamide backbone (δ ~3.5–4.0 ppm for CH₂ and ~8.0 ppm for NH) . FTIR identifies key functional groups: C=O stretch (~1650–1680 cm⁻¹), C-F stretch (~1100–1250 cm⁻¹), and N-H bend (~1550 cm⁻¹) . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can computational methods aid in predicting the reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic/nucleophilic sites, such as the amide bond’s susceptibility to hydrolysis or the fluorophenoxy group’s electronic effects . Molecular docking studies predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays). Analyze structural analogs (e.g., nitro vs. amino substitutions) to isolate pharmacophores . For inconsistent solubility data, perform stability studies under varying pH and solvent conditions .
  • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound purity (>95% required for reliable IC₅₀ values) .

Q. How can crystallography elucidate the solid-state behavior of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SHELX or OLEX2) to determine bond lengths, angles, and packing motifs. Compare with computational crystal structure predictions (e.g., Mercury CSD) . Key parameters: space group symmetry, hydrogen-bonding networks (amide N-H⋯O interactions), and fluorine’s role in crystal stabilization .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Kinetic studies (e.g., varying nucleophile concentrations) and isotopic labeling (¹⁸O/²H) track reaction pathways. For example, the fluorophenoxy group’s electron-withdrawing effect accelerates SNAr reactions at the acetamide’s α-carbon .
  • Data : Compare activation energies (ΔG‡) via Arrhenius plots under controlled temperatures .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of this compound analogs?

  • Solutions :

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
  • Catalysis : Employ Pd/C for nitro-to-amine reductions or phase-transfer catalysts for biphasic reactions .
  • Automation : Implement continuous-flow systems to enhance reproducibility and reduce human error .

Q. What are best practices for validating the compound’s biological activity against neurodegenerative targets?

  • Methodology :

  • In vitro : Use SH-SY5Y neuronal cells to assess neuroprotection (MTT assay) and acetylcholinesterase inhibition (Ellman’s method) .
  • In silico : Perform molecular dynamics simulations (GROMACS) to study blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.